1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride
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Overview
Description
1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride is an organic compound with the molecular formula C10H17ClN2 and a molecular weight of 200.71 g/mol . It is a hydrazine derivative, characterized by the presence of a tert-butyl group attached to the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Mode of Action
Hydrazine derivatives are known to react with acetylenic ketones to form pyrazoles . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the biochemical environment .
Biochemical Pathways
Given the lack of specific information on the biochemical pathways affected by 1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride, it is difficult to provide a detailed summary of the downstream effects. Based on the known reactions of hydrazine derivatives, it is possible that this compound could influence pathways involving pyrazole formation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Preparation Methods
The synthesis of 1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride typically involves the reaction of tert-butylbenzene with hydrazine in the presence of hydrochloric acid. The reaction conditions often include:
Starting Materials: tert-butylbenzene, hydrazine, hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include azo compounds, amines, and substituted hydrazines.
Scientific Research Applications
1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride can be compared with other similar compounds, such as:
1-[4-(Tert-butyl)phenyl]hydrazine hydrochloride: Similar structure but with the tert-butyl group at the para position.
1-[3-(Tert-butyl)phenyl]hydrazine: The free base form without the hydrochloride salt.
tert-Butylhydrazine: Lacks the phenyl ring, making it less sterically hindered.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in synthesis and research .
Properties
IUPAC Name |
(3-tert-butylphenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)8-5-4-6-9(7-8)12-11;/h4-7,12H,11H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLKKAKHNGXDPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306937-27-9 |
Source
|
Record name | Hydrazine, [3-(1,1-dimethylethyl)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306937-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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